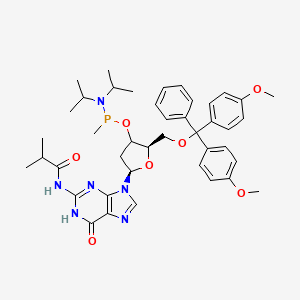

5'-DMTr-dG(iBu)-Methyl phosphonamidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H53N6O7P |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1 |

InChI Key |

VJGRTTBMQFZSFY-PALWVQLQSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its pivotal role in the generation of nuclease-resistant methylphosphonate (B1257008) linkages, and its applications in therapeutic and diagnostic research. Detailed experimental protocols for its use in automated solid-phase oligonucleotide synthesis, including specific deprotection and purification procedures, are provided. Quantitative data on synthesis parameters are summarized, and key workflows are visually represented through diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a chemically modified derivative of the deoxynucleoside guanosine, designed for use in automated solid-phase oligonucleotide synthesis. Its unique structure, featuring key protecting groups, enables the site-specific incorporation of a methylphosphonate internucleotide linkage into a growing DNA or RNA chain. This modification is of significant interest in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs, as it confers enhanced resistance to nuclease degradation, a critical factor for in vivo stability and efficacy.[1][2]

The structure of this compound is characterized by three key features:

-

A 5'-O-Dimethoxytrityl (DMTr) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the synthesis cycle and allowing for the stepwise, 3'-to-5' elongation of the oligonucleotide chain.[2] Its removal at the beginning of each cycle generates a reactive 5'-hydroxyl group for the subsequent coupling reaction.

-

An N2-isobutyryl (iBu) group: This base-labile group protects the exocyclic amine of the guanine (B1146940) nucleobase, preventing modification during the phosphoramidite (B1245037) coupling and oxidation steps.[2]

-

A 3'-O-Methyl phosphonamidite moiety: This reactive group at the 3'-position of the deoxyribose is responsible for forming the methylphosphonate linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support.

The strategic placement and lability of these protecting groups are central to the success of the phosphoramidite chemistry, the gold-standard method for chemical DNA and RNA synthesis.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C42H53N6O7P |

| Molecular Weight | 784.9 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in anhydrous tetrahydrofuran (B95107) (THF) |

| Storage Conditions | -20°C under an inert atmosphere |

Note: While many phosphoramidites are dissolved in anhydrous acetonitrile (B52724), the dG methyl phosphonamidite exhibits better solubility in anhydrous THF.

Role in Oligonucleotide Synthesis

The primary application of this compound is in the automated solid-phase synthesis of oligonucleotides containing one or more methylphosphonate linkages. This modification replaces one of the non-bridging oxygen atoms in the phosphodiester backbone with a methyl group, rendering the linkage uncharged and significantly more resistant to degradation by cellular nucleases.[1]

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The overall process can be broken down into four key steps: deblocking, coupling, capping, and oxidation.

The Automated Solid-Phase Synthesis Cycle

The workflow for the incorporation of a this compound monomer into an oligonucleotide chain is depicted in the following diagram.

Figure 1: The automated solid-phase oligonucleotide synthesis cycle for the incorporation of a methyl phosphonamidite monomer.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the desired full-length oligonucleotide. While specific data for this compound is not extensively published, the following table summarizes typical quantitative parameters for phosphoramidite-based oligonucleotide synthesis.

| Parameter | Typical Value | Factors Affecting Performance |

| Coupling Efficiency | > 98-99% per step | Purity of reagents, absence of water, reaction time, activator used |

| Overall Yield (20-mer) | 60-70% | Coupling efficiency, length of the oligonucleotide |

| Purity (crude product) | > 85% | Coupling and capping efficiency |

| Coupling Time | 30 seconds - 5 minutes | Type of phosphoramidite (modified amidites may require longer times) |

Note: The overall yield of a full-length oligonucleotide is calculated as (Coupling Efficiency)^(Number of couplings). Therefore, maintaining a high coupling efficiency at each step is paramount, especially for longer oligonucleotides.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and purification of oligonucleotides containing methylphosphonate linkages using this compound.

Automated Solid-Phase Synthesis Protocol

This protocol is designed for use with standard automated DNA/RNA synthesizers.

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.1 M).

-

Ensure all other phosphoramidites, activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution are fresh and properly installed on the synthesizer.

-

Use anhydrous acetonitrile for all other phosphoramidites and as the wash solvent.

-

-

Synthesis Program:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

For the coupling of this compound, a longer coupling time of up to 5 minutes may be beneficial to ensure high coupling efficiency.

-

The standard synthesis cycle parameters for deblocking, capping, and oxidation can generally be used.

-

-

Post-Synthesis:

-

Upon completion of the synthesis, the solid support-bound oligonucleotide is dried with a stream of inert gas (e.g., argon).

-

Cleavage and Deprotection Protocol

The methylphosphonate linkage is base-labile, necessitating a modified deprotection procedure compared to standard phosphodiester oligonucleotides. A one-pot procedure is recommended to minimize degradation of the backbone.

Figure 2: A one-pot cleavage and deprotection workflow for oligonucleotides containing methylphosphonate linkages.

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.

-

Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.

-

Carefully decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

-

Combine the supernatant and washes.

-

Dilute the combined solution to 15 mL with water.

-

Adjust the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).

Purification and Analysis

Purification of the crude oligonucleotide is essential to remove truncated sequences and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

-

Purification by RP-HPLC:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

-

Detection: UV absorbance at 260 nm.

-

Collect the fractions corresponding to the major peak (the full-length oligonucleotide).

-

-

Desalting:

-

The collected fractions containing the purified oligonucleotide are desalted using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.

-

-

Analysis and Quality Control:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.

-

Purity Analysis: Analytical RP-HPLC or anion-exchange HPLC can be used to assess the purity of the final product.

-

Applications in Research and Drug Development

Oligonucleotides containing methylphosphonate linkages synthesized using this compound have several important applications:

-

Antisense Oligonucleotides: These modified oligonucleotides can bind to specific mRNA sequences, inhibiting protein translation. The enhanced nuclease resistance is crucial for their therapeutic potential.

-

siRNA (Small Interfering RNA): The incorporation of methylphosphonate linkages can improve the stability and delivery of siRNA molecules used in RNA interference (RNAi) therapies.

-

Diagnostic Probes: The stability of methylphosphonate-modified oligonucleotides makes them robust probes for various diagnostic assays.

-

Aptamers: These are oligonucleotides that bind to specific target molecules. Enhanced stability can improve their performance as therapeutic or diagnostic agents.

Conclusion

This compound is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. Its carefully designed protecting groups and reactive phosphonamidite moiety allow for its efficient incorporation into synthetic DNA and RNA using automated solid-phase synthesis. Understanding the specific requirements for its use, particularly the modified deprotection conditions, is critical for the successful synthesis of high-quality methylphosphonate-containing oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. This guide provides the foundational knowledge and practical protocols to aid scientists and researchers in leveraging the unique properties of this important chemical tool.

References

5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Technical Guide for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(methyl-N,N-diisopropyl) phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. Its primary application lies in the introduction of methyl phosphonate (B1237965) linkages into DNA sequences, a modification that confers significant therapeutic and diagnostic advantages.

Core Structure and Properties

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified deoxyguanosine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The molecule incorporates several critical features: a 5'-hydroxyl protecting group (Dimethoxytrityl, DMTr), an exocyclic amine protecting group on the guanine (B1146940) base (isobutyryl, iBu), and a reactive 3'-methyl phosphonamidite moiety.

The methyl phosphonate backbone modification, introduced by this reagent, is a cornerstone of many antisense oligonucleotide therapies. By replacing one of the non-bridging oxygen atoms of the natural phosphodiester linkage with a methyl group, the resulting oligonucleotide becomes electrically neutral and exhibits enhanced resistance to degradation by cellular nucleases.[1][2] This increased stability is a crucial attribute for in vivo applications.[3]

Key Molecular Features:

-

5'-DMTr Group: This acid-labile group protects the 5'-hydroxyl function during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for chain elongation. Its release as a brightly colored cation also serves as a convenient method for monitoring synthesis efficiency (trityl monitoring).[4]

-

N2-isobutyryl (iBu) Group: The iBu group protects the exocyclic amine of the guanine base from participating in unwanted side reactions during synthesis.[5] It is a "base-labile" protecting group, meaning it can be removed under basic conditions during the final deprotection step.[6]

-

3'-Methyl Phosphonamidite: This phosphorous(III) group is the reactive component that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The methyl group on the phosphorus atom is retained after oxidation, forming the desired methyl phosphonate internucleosidic linkage.[7]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | [5] |

| Molecular Formula | C42H53N6O7P | [7] |

| Molecular Weight | 784.9 g/mol | [7] |

| CAS Number | 115131-08-3 | [7] |

| Appearance | Solid powder | |

| Purity (Typical) | ≥95.0% | |

| Storage Conditions | -20°C under an inert atmosphere | [7] |

| Recommended Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1][4] |

| 31P NMR Chemical Shift | The P(III) center is expected to appear as a mixture of two diastereomers around ~150 ppm. P(V) impurities, if present, are observed between -25 to 99 ppm. | [8] |

Role in Oligonucleotide Synthesis

The incorporation of this compound follows the standard phosphoramidite (B1245037) cycle on an automated DNA synthesizer. The logical workflow for a single coupling step is outlined below.

Properties of Methyl Phosphonate Oligonucleotides

The introduction of methyl phosphonate linkages imparts unique properties to the resulting oligonucleotide, which are summarized in Table 2.

| Property | Description | Reference(s) |

| Nuclease Resistance | The neutral methyl phosphonate backbone is highly resistant to degradation by cellular endo- and exonucleases, significantly increasing the in vivo half-life of the oligonucleotide. | [1][3] |

| Cellular Uptake | The removal of the negative charge on the backbone is reported to enhance passive cellular uptake compared to natural phosphodiester oligonucleotides. | [1] |

| Chirality | The substitution at the phosphorus atom creates a chiral center, meaning an oligonucleotide with 'n' methyl phosphonate linkages will exist as a mixture of 2^n diastereomers. These diastereomers can have different hybridization properties and biological activities. | [3] |

| Hybridization (Tm) | Duplex stability (melting temperature, Tm) can be affected. Oligonucleotides with the Rp-configuration at the methyl phosphonate linkage generally show higher or similar Tm values compared to unmodified DNA, while Sp-isomers form less stable hybrids. | [] |

| RNase H Activation | Methyl phosphonate modifications generally interfere with the ability of an antisense oligonucleotide to recruit and activate RNase H for target mRNA cleavage. This makes them suitable for steric-blocking applications rather than target degradation. | [2] |

| Solubility | Due to the neutral backbone, oligonucleotides with a high density of methyl phosphonate linkages may have reduced aqueous solubility. | [1] |

Experimental Protocols

High coupling efficiency and final purity depend on rigorous adherence to anhydrous conditions and optimized reaction parameters.

Preparation and Handling

-

Storage: Store the solid phosphonamidite at -20°C under an inert gas (Argon or Nitrogen).

-

Solvent: Use only anhydrous tetrahydrofuran (THF) for dissolution. The recommended concentration for most automated synthesizers is 0.1 M.[2] Ensure the THF has a water content of < 30 ppm.

-

Stability: Phosphoramidite solutions, particularly dG, are susceptible to degradation. It is best practice to use freshly prepared solutions. If stored on the synthesizer, ensure the bottle is under a positive pressure of inert gas.

Automated Synthesis Protocol (Representative)

This protocol is based on standard phosphoramidite chemistry, adapted for the specific requirements of methyl phosphonamidites. Parameters may need to be optimized for specific synthesizer models and synthesis scales.

| Step | Reagent/Solvent | Recommended Time | Purpose | Reference(s) |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 sec | Removes the 5'-DMTr protecting group from the support-bound nucleoside. | [10] |

| 2. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Removes residual acid and water. | |

| 3. Coupling | 0.1 M this compound in THF + 0.25 M Activator in ACN | 5-6 min | Couples the activated phosphonamidite to the free 5'-OH group. A longer time is used to ensure high efficiency. | [1][4] |

| 4. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Removes unreacted phosphonamidite and activator. | |

| 5. Capping | Cap A (e.g., Acetic Anhydride/Lutidine/THF) + Cap B (e.g., NMI/THF) | 30-45 sec | Acetylates any unreacted 5'-OH groups to prevent the formation of deletion mutations (n-1 sequences). | [6] |

| 6. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 sec | Oxidizes the P(III) phosphite (B83602) triester to the stable P(V) methyl phosphonate linkage. | [6] |

| 7. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Prepares the support for the next synthesis cycle. |

Note on Coupling Efficiency: While trityl monitoring can be used, it may understate the actual coupling efficiency for methyl phosphonamidites.[4] With anhydrous reagents and optimized conditions, coupling efficiencies are expected to be >95%.[2]

Post-Synthesis Cleavage and Deprotection

The methyl phosphonate linkage is more labile to base than the standard phosphodiester linkage. Therefore, a milder, two-step deprotection protocol is recommended to preserve the integrity of the modified backbone.

The logical relationship and key steps of this specialized deprotection procedure are visualized below.

Detailed Protocol:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add 0.5 mL of a pre-mixed solution of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v).[4]

-

Seal the vial and let it stand at room temperature for 30 minutes. This step removes the cyanoethyl protecting groups from any standard phosphodiester linkages that may be present in the sequence.

-

Add 0.5 mL of ethylenediamine to the same vial and reseal.[4]

-

Let the reaction proceed for 6 hours at room temperature. This step cleaves the oligonucleotide from the solid support and removes the base protecting groups, including the iBu from guanine.

-

Collect the supernatant. Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

-

Combine the supernatant and washes. The resulting solution contains the crude, deprotected oligonucleotide ready for purification by methods such as HPLC or cartridge desalting.[4]

Conclusion

This compound is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. Understanding its unique properties, including its solubility requirements and sensitivity to basic conditions, is critical for its successful application. By employing optimized synthesis protocols, particularly with respect to anhydrous conditions and a modified deprotection strategy, researchers can effectively incorporate methyl phosphonate linkages to generate high-quality modified oligonucleotides for a range of therapeutic and research applications.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. academic.oup.com [academic.oup.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usp.org [usp.org]

- 10. glenresearch.com [glenresearch.com]

The Core Mechanism of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the automated solid-phase synthesis of oligonucleotides. Its function is defined by its precise chemical reactivity within the highly optimized phosphoramidite (B1245037) synthesis cycle, which enables the sequential addition of nucleobases to construct DNA and RNA strands with high fidelity. This document details the role of its constituent parts, presents key performance data, outlines a standard experimental protocol, and provides visual diagrams of the synthesis workflow.

Introduction to Phosphoramidite Chemistry

The reliable synthesis of custom oligonucleotides is fundamental to numerous applications in research, diagnostics, and therapeutics. The phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.[1] this compound is a protected deoxyguanosine monomer specifically designed for this method. Its "mechanism of action" is not biological but chemical; it is a carefully engineered reagent that participates in a four-step cycle to elongate a growing oligonucleotide chain.

The molecule consists of three key functional components:

-

A 5'-Dimethoxytrityl (DMTr) group: An acid-labile protecting group on the 5'-hydroxyl of the deoxyribose sugar. It prevents unwanted reactions during the coupling step and allows for the stepwise, 3'-to-5' directionality of synthesis.[2]

-

An Isobutyryl (iBu) group: A base-labile protecting group on the exocyclic amine (N2) of the guanine (B1146940) base. This prevents the amine from participating in side reactions during the synthesis cycle.[3]

-

A 3'-Methyl Phosphonamidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The methyl group protects the phosphorus center during the reaction.[3][4]

The Four-Step Synthesis Cycle: Mechanism of Action

The core mechanism of this compound is its participation in the four-step solid-phase synthesis cycle. The oligonucleotide is assembled on a solid support, typically controlled pore glass (CPG), starting from the 3'-end.[5]

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] This exposes the 5'-hydroxyl group, making it available for the next reaction. The released DMTr cation is brightly colored, which allows for real-time spectrophotometric monitoring of synthesis efficiency.[6]

Step 2: Coupling (Activation and Bond Formation)

This is the critical step where the this compound is added to the growing chain. The phosphonamidite is activated by a weak acid, such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[7] The activator protonates the nitrogen of the phosphonamidite group, creating a highly reactive intermediate.[] The free 5'-hydroxyl group of the support-bound nucleotide then performs a nucleophilic attack on the phosphorus center of the activated phosphonamidite, forming an unstable trivalent phosphite triester linkage.[7][] This reaction is carried out in anhydrous acetonitrile (B52724) to prevent hydrolysis of the activated phosphoramidite.[]

Step 3: Capping

Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1] To prevent these from reacting in subsequent cycles, which would result in deletion mutations, they are permanently blocked in a "capping" step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. This is accomplished through oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[10] This step stabilizes the DNA backbone and prepares the chain for the next synthesis cycle.[1]

This four-step cycle is repeated for each nucleotide until the desired sequence is assembled.

Data Presentation: Performance Metrics

The success of oligonucleotide synthesis is highly dependent on the quality and reactivity of the phosphoramidites used. High coupling efficiency is paramount, as even small inefficiencies compound over the course of synthesizing a long oligonucleotide.[11]

| Parameter | Typical Value / Condition | Notes |

| Coupling Efficiency | >99% | Per-step efficiency is critical. A 99% efficiency for a 50-mer results in a theoretical yield of ~60%, while 99.5% yields ~78%.[1][11] |

| Coupling Time | 30 - 180 seconds | Varies depending on the synthesizer, activator, and specific phosphoramidite. Standard base coupling is typically rapid.[12] |

| Activator | 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | DCI is less acidic than tetrazole and can increase coupling rates and product yield.[4] |

| iBu-G Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) / Methylamine (AMA) at 55-65°C for 1-2 hours | Standard conditions for removing the isobutyryl protecting group from guanine after synthesis is complete.[10][13] |

| DMTr Deprotection (Final) | 80% Acetic Acid in Water | Used to remove the final 5'-DMTr group post-synthesis and purification if the oligo was synthesized "DMT-on". |

| Purity (as raw material) | ≥98.0% | High purity of the phosphoramidite reagent is essential to minimize side reactions and ensure high coupling efficiency. |

Experimental Protocols

Below is a representative protocol for a single coupling cycle using an automated DNA synthesizer. Reagent concentrations and volumes are typical for a 1 µmol synthesis scale.

Reagents and Solutions

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Anhydrous Acetonitrile.

-

Phosphoramidite Solution: 0.1 M this compound in Anhydrous Acetonitrile.

-

Capping Solution A: Acetic Anhydride / Pyridine / THF (1:1:8).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizer Solution: 0.02 M Iodine in THF / Pyridine / Water (7:2:1).

-

Wash Solution: Anhydrous Acetonitrile.

Automated Synthesis Cycle Protocol (1 µmol scale)

-

Column Preparation: The synthesizer is equipped with a column containing 1 µmol of the initial nucleoside covalently linked to a CPG solid support.

-

Detritylation:

-

Wash the column with Anhydrous Acetonitrile (3 mL).

-

Deliver Deblocking Solution (2 mL) to the column and incubate for 120 seconds.

-

Wash the column thoroughly with Anhydrous Acetonitrile (5 mL) to remove the acid and the cleaved DMTr cation.

-

-

Coupling:

-

Simultaneously deliver Activator Solution (0.6 mL) and Phosphoramidite Solution (0.2 mL) to the column.

-

Allow the coupling reaction to proceed for 60 seconds.

-

Wash the column with Anhydrous Acetonitrile (3 mL).

-

-

Capping:

-

Simultaneously deliver Capping Solution A (0.5 mL) and Capping Solution B (0.5 mL) to the column.

-

Incubate for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.

-

Wash the column with Anhydrous Acetonitrile (3 mL).

-

-

Oxidation:

-

Deliver Oxidizer Solution (1 mL) to the column.

-

Incubate for 30 seconds to convert the phosphite triester to a phosphate triester.

-

Wash the column with Anhydrous Acetonitrile (5 mL).

-

-

Cycle Repetition: The synthesizer returns to the detritylation step for the addition of the next nucleotide in the sequence.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: After the final cycle, the column is treated with concentrated ammonium hydroxide or an AMA solution (Ammonium hydroxide/40% Methylamine 1:1) for 1-2 hours at room temperature to cleave the oligonucleotide from the CPG support.

-

Base Deprotection: The resulting solution containing the oligonucleotide is heated in a sealed vial at 55°C for 8-16 hours (for standard protecting groups) or 65°C for 10-15 minutes (for fast deprotection groups like AMA) to remove the isobutyryl group from guanine and other base-protecting groups.[10]

-

Purification: The final product is purified using methods such as HPLC or gel electrophoresis.

Mandatory Visualizations

The following diagrams illustrate the key chemical workflows involving this compound.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. blog.biolytic.com [blog.biolytic.com]

- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 4. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 10. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]

The Gatekeeper of Oligonucleotide Fidelity: An In-depth Guide to the DMTr Protecting Group

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The precision of this process hinges on the strategic use of protecting groups, with the 4,4'-dimethoxytrityl (DMTr) group playing a pivotal role as the guardian of the 5'-hydroxyl function. This technical guide delves into the core principles of DMTr protection in phosphoramidite-based oligonucleotide synthesis, providing a comprehensive overview of its mechanism, the critical detritylation step, and its impact on synthesis efficiency and purity.

The solid-phase synthesis of oligonucleotides is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support. To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleoside monomers that are not involved in the coupling reaction must be temporarily blocked. The DMTr group is the most widely used protecting group for the 5'-hydroxyl of the incoming nucleoside phosphoramidite (B1245037).[1][2][3][4][5][6][7][8][9][10][11]

The bulky and acid-labile nature of the DMTr group makes it ideally suited for this role.[12][13] It effectively prevents self-polymerization and other unwanted side reactions at the 5'-position during the coupling step.[1][5] Once the coupling reaction is complete, the DMTr group must be efficiently removed to free the 5'-hydroxyl for the next incoming nucleotide. This critical deprotection step is known as detritylation.[3][4][5]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The phosphoramidite method for oligonucleotide synthesis is a four-step cycle that is repeated for each nucleotide addition. The DMTr group is central to the first step of this cycle.

The Chemistry of Protection: Structure of a DMTr-Protected Nucleoside

The DMTr group is introduced to the 5'-hydroxyl of a nucleoside to create the phosphoramidite building blocks used in synthesis. Its structure consists of a triphenylmethyl (trityl) group with two methoxy (B1213986) substituents on two of the phenyl rings, which enhance its acid lability.

The Critical Step: Detritylation

Detritylation is the acid-catalyzed removal of the DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain. This reaction is typically carried out using a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert organic solvent like dichloromethane (B109758) or toluene.[5][14][15][16][17][18][19]

The mechanism involves the protonation of one of the methoxy groups on the DMTr moiety, followed by the departure of the stable, resonance-stabilized dimethoxytrityl cation. This cation has a characteristic bright orange color, which provides a convenient real-time method for monitoring the efficiency of each coupling step.[4]

Quantitative Analysis of Detritylation and Side Reactions

The choice of detritylating agent and the reaction conditions are critical for achieving high synthesis yields and purity. A balance must be struck between efficient DMTr removal and minimizing acid-induced side reactions, most notably depurination.[8][14][15][17][18][20][21] Depurination is the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, leading to the formation of an abasic site and potential chain cleavage during subsequent basic deprotection steps.[17][20][21]

The following tables summarize key quantitative data comparing the two most common detritylating agents, TCA and DCA.

| Detritylating Agent | Concentration | Solvent | 99% Detritylation Time (seconds) for DMT-dG-pT-CPG | Reference |

| 3% Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane | ~30 | [14] |

| 15% Dichloroacetic Acid (DCA) | 15% (w/v) | Dichloromethane | ~20 | [14] |

| 3% Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane | ~15 | [14] |

| Table 1: Comparison of detritylation times for different reagents. |

| Detritylating Agent | Nucleoside | Depurination Half-Life (hours) | Reference |

| 3% Dichloroacetic Acid (DCA) | N-benzoyl-dA | 1.3 | [14] |

| 15% Dichloroacetic Acid (DCA) | N-benzoyl-dA | 0.43 | [14] |

| 3% Trichloroacetic Acid (TCA) | N-benzoyl-dA | 0.32 | [14] |

| 3% Dichloroacetic Acid (DCA) | N-isobutyryl-dG | 7.8 - 5.8 | [14] |

| 3% Trichloroacetic Acid (TCA) | N-isobutyryl-dG | 3.8 | [14] |

| Table 2: Depurination rates of protected nucleosides with different detritylating agents. |

As the data indicates, TCA is a stronger acid and leads to faster detritylation but also significantly increases the rate of depurination, especially for deoxyadenosine.[14][17] DCA, being a weaker acid, offers a better balance between efficient deprotection and minimizing damage to the growing oligonucleotide chain, making it the preferred reagent for the synthesis of long oligonucleotides.[5][17]

Experimental Protocols

Protocol 1: Automated Detritylation in Solid-Phase Synthesis

This protocol outlines the typical detritylation step as performed on an automated DNA synthesizer.

Materials:

-

Oligonucleotide synthesis column containing the solid support-bound oligonucleotide with a 5'-DMTr group.

-

Detritylation solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM) or toluene.

-

Washing solvent: Anhydrous acetonitrile (B52724).

Procedure:

-

Pre-Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.

-

Detritylation: The detritylation solution is passed through the column for a predetermined time (typically 30-120 seconds, depending on the scale and synthesizer). The flow-through, containing the orange DMTr cation, is collected for monitoring.

-

Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr cation. The support is then typically washed with a neutral or slightly basic solution to ensure complete acid removal before the next coupling step.

Protocol 2: Spectrophotometric Monitoring of DMTr Cation Release

This protocol describes the method for quantifying the coupling efficiency by measuring the absorbance of the collected DMTr cation.

Materials:

-

Collected detritylation solution from each synthesis cycle.

-

Spectrophotometer.

-

Cuvettes.

-

Blank solution (detritylation solution without DMTr cation).

Procedure:

-

Collection: The eluent from the detritylation step of each cycle is collected in a separate vial.

-

Dilution (if necessary): If the orange color is too intense, the solution can be diluted with a known volume of the blank solution.

-

Spectrophotometry: The absorbance of the solution is measured at the wavelength of maximum absorbance for the DMTr cation, which is approximately 495-498 nm.[4][22]

-

Calculation of Step-wise Yield: The absorbance value is proportional to the amount of DMTr cation released, which in turn corresponds to the number of successfully coupled nucleotides in that cycle. The step-wise coupling efficiency can be calculated by comparing the absorbance of consecutive cycles. A consistent or slightly increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step.[22]

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable component of modern oligonucleotide synthesis. Its acid lability, coupled with the ability to monitor its removal in real-time, provides a robust and efficient system for the controlled, stepwise assembly of DNA and RNA molecules. A thorough understanding of the chemistry of DMTr protection and deprotection, including the kinetics of detritylation and the potential for side reactions like depurination, is crucial for researchers and professionals in the field to optimize synthesis protocols and ensure the production of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. The careful selection of detritylating agents and reaction conditions remains a key factor in achieving the desired purity and yield of synthetic nucleic acids.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. atdbio.com [atdbio.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 11. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

- 12. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. glenresearch.com [glenresearch.com]

- 18. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]

- 20. glenresearch.com [glenresearch.com]

- 21. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Function of the Isobutyryl (iBu) Protecting Group on Guanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a cornerstone of modern molecular biology and drug development.[1][2] This process involves the sequential, stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[2] To ensure the high fidelity and yield of the final product, reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily masked with protecting groups.[3]

Guanine (B1146940), with its exocyclic N2 amine and O6 carbonyl group, is particularly susceptible to unwanted side reactions during synthesis.[4] The N2 amine can react with activated phosphoramidites, leading to chain branching. Furthermore, the O6 position can be inappropriately phosphitylated.[4] Therefore, protection of the exocyclic amine is critical. The isobutyryl (iBu) group is a widely used protecting group for this purpose, balancing stability during synthesis with efficient removal during the final deprotection step.[1][5]

Core Function and Chemical Properties of the iBu Group on Guanine

The primary function of the N2-isobutyryl group on the guanine base is to prevent the exocyclic amine from participating in undesirable side reactions during the phosphoramidite coupling cycle. By acylating the N2 amine, the iBu group renders it nucleophilically inert, thereby preventing reactions with the activated phosphoramidite monomers that would otherwise lead to branched oligonucleotides.

The selection of iBu as a protecting group is based on a critical balance of chemical properties:

-

Stability: It is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.[1][2]

-

Lability: It is reliably cleaved under the basic conditions used in the final deprotection step, typically with aqueous ammonium (B1175870) hydroxide (B78521).[1][6]

While effective, the iBu group is known for being more resistant to hydrolysis compared to the benzoyl (Bz) groups used for adenine (B156593) and cytosine.[1][5] This slower cleavage rate often makes the deprotection of iBu-dG the rate-determining step in the final workup of a standard DNA oligonucleotide.[1][5]

Quantitative Data

The efficiency of oligonucleotide synthesis and deprotection is paramount. The following tables summarize key quantitative data related to the use of iBu-protected guanosine (B1672433) phosphoramidite.

Table 1: Coupling Efficiency

High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides. Even minor reductions in efficiency lead to a significant decrease in the yield of the full-length product.[7]

| Parameter | Value | Conditions |

| Typical Coupling Efficiency | >99% | Standard automated solid-phase synthesis cycle; tetrazole or derivative as activator.[1][8] |

| Factors Influencing Efficiency | Purity of reagents, activator choice, coupling time, temperature, solid support characteristics.[2][7] | A 5-fold molar excess of phosphoramidite and 20-fold excess of activator are typical.[6] |

Note: A 50-mer oligonucleotide synthesized with 99.5% average coupling efficiency results in a theoretical yield of ~78%, while a 98.5% efficiency drops the yield to ~52%.[7]

Table 2: Deprotection Conditions and Kinetics

The removal of the iBu group is the final step to yielding a functional oligonucleotide. The conditions must be stringent enough for complete removal but mild enough to avoid degradation of the product, especially if sensitive modifications are present.

| Reagent | Temperature (°C) | Time | Notes |

| Ammonium Hydroxide (conc.) | 55 | 5 hours | Standard condition for complete deprotection of Bz-A, Bz-C, and iBu-G.[1] |

| Ammonium Hydroxide (conc.) | Room Temp. | 120 min | Slower deprotection, may be incomplete for iBu-G.[9][10] |

| AMA (Ammonia/Methylamine 1:1) | 65 | 10 min | "UltraFAST" deprotection. Requires Ac-dC to avoid base modification.[9][11] |

| t-Butylamine/Water (1:3) | 60 | 6 hours | Alternative for sensitive oligonucleotides.[9][10] |

The hydrolysis of the iBu group from guanine is significantly slower than the benzoyl groups from adenine and cytosine, making it the rate-limiting step in standard deprotection protocols.[1][5]

Experimental Workflows and Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process performed on an automated synthesizer.[2][12] Each cycle, which adds one nucleotide, consists of four main chemical steps.

Protocol for a Single Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the terminal base on the solid support is removed using a brief treatment with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6] This exposes the 5'-hydroxyl group for the next reaction.

-

Coupling: The iBu-dG phosphoramidite monomer (or other desired base) is activated by a catalyst, such as tetrazole, and delivered to the synthesis column.[1] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite (B83602) triester bond.[1][2] Typical coupling times are around 30 seconds for standard bases.[6]

-

Capping: To prevent unreacted chains ("failure sequences") from elongating in subsequent cycles, they are permanently terminated.[5] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][5]

-

Oxidation: The unstable phosphite triester linkage is converted to a stable pentavalent phosphotriester by oxidation.[6] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5][6] This step completes the addition of one nucleotide. The cycle is then repeated, starting with the deblocking of the newly added base.

Final Cleavage and Deprotection Workflow

After the final synthesis cycle, the oligonucleotide is fully protected and still attached to the solid support. A final chemical treatment is required to cleave it from the support and remove all protecting groups from the bases and the phosphate backbone.

Standard Deprotection Protocol (iBu-dG):

-

Preparation: After synthesis, the solid support (e.g., CPG) containing the oligonucleotide is transferred to a sealed vial.

-

Cleavage and Deprotection: Concentrated aqueous ammonium hydroxide (~28-30%) is added to the vial. The vial is sealed and heated at 55°C for a minimum of 5 hours.[1] This single treatment performs three actions concurrently:

-

Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid support.

-

Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate backbone via β-elimination.

-

Base Deprotection: The N-acyl protecting groups (benzoyl on A and C, isobutyryl on G) are hydrolyzed from the nucleobases.[5]

-

-

Workup: The vial is cooled, and the supernatant containing the crude oligonucleotide is carefully removed from the solid support.

-

Evaporation: The ammonium hydroxide solution is evaporated to dryness, typically using a centrifugal vacuum concentrator.

-

Purification: The resulting crude oligonucleotide pellet is resuspended in an appropriate buffer and purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from failure sequences.[12]

Conclusion

The isobutyryl group serves as an essential guardian of the guanine base during the rigorous chemical cycles of solid-phase oligonucleotide synthesis. Its robust nature prevents deleterious side reactions, ensuring the synthesis of high-fidelity oligonucleotides. While its slower deprotection kinetics compared to other base-protecting groups necessitates carefully controlled conditions, its reliability has made it a standard in the field. Understanding the function, quantitative performance, and associated protocols of the iBu protecting group is fundamental for any professional engaged in the synthesis of oligonucleotides for research, diagnostics, or therapeutic applications.

References

- 1. biotage.com [biotage.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. atdbio.com [atdbio.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. scribd.com [scribd.com]

- 11. glenresearch.com [glenresearch.com]

- 12. alfachemic.com [alfachemic.com]

Key features of methyl phosphonate linkages in DNA

An In-depth Technical Guide to Methyl Phosphonate (B1237965) Linkages in DNA

Introduction

Methyl phosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs that have been instrumental in the development of antisense therapeutics and molecular biology tools. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, this modification imparts a unique set of physicochemical properties.[1][2] The primary allure of MPOs lies in their enhanced stability against cellular nucleases and their neutral charge, which facilitates cellular uptake.[3][4][5] This guide provides a comprehensive overview of the core features of methyl phosphonate linkages, detailing their synthesis, properties, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Core Features of Methyl Phosphonate Linkages

Chemical Structure and Chirality

The defining feature of a methyl phosphonate linkage is the replacement of a negatively charged, non-bridging oxygen of the natural phosphodiester group with a non-polar methyl group.[1][2] This seemingly simple substitution has profound consequences. It renders the backbone electrically neutral and introduces a chiral center at the phosphorus atom.[6][7]

Consequently, for each methyl phosphonate linkage, two stereoisomers, designated as Rp and Sp, exist. A standard synthesis of an MPO with 'n' such linkages results in a complex mixture of 2^(n-1) diastereomers.[1] The stereochemistry of these linkages significantly influences the oligonucleotide's hybridization properties, thermal stability, and overall structure.[7][8][9]

Caption: Comparison of Phosphodiester and Methyl Phosphonate Linkages.

Charge Neutrality

Unlike the polyanionic nature of native DNA, the methyl phosphonate backbone is uncharged.[3][6][10] This neutrality was initially hypothesized to enhance hybridization affinity by eliminating electrostatic repulsion between the antisense oligonucleotide and the target nucleic acid strand.[11] While this effect is observed, it is often counteracted by steric factors. The lack of charge is a key contributor to increased lipophilicity, which is believed to improve the passive diffusion of MPOs across cell membranes.[5][11][12] However, this property also leads to reduced aqueous solubility, particularly in oligonucleotides with a high density of methyl phosphonate linkages.[6][10]

Nuclease Resistance

One of the most significant advantages of methyl phosphonate modification is the exceptional resistance it confers against degradation by cellular nucleases.[1][3][4][6] Both endonucleases and exonucleases are largely unable to hydrolyze the modified linkage.[13][14] This stability drastically increases the biological half-life of the oligonucleotide, making MPOs suitable for in vivo applications.[1] Even a single methyl phosphonate cap at the 3'-end can significantly protect an oligonucleotide from 3'-exonucleolytic degradation.[3][6]

Caption: Steric hindrance as the basis for nuclease resistance.

Hybridization and Thermal Stability (Tₘ)

The effect of methyl phosphonate linkages on duplex stability is complex. Generally, each modification lowers the melting temperature (Tₘ) of the duplex compared to its unmodified DNA:DNA or DNA:RNA counterpart.[15] This destabilization is attributed to steric hindrance from the methyl group.[1]

Stereochemistry plays a critical role. Duplexes containing pure Rp-methylphosphonate linkages are significantly more stable than those with Sp linkages or racemic mixtures.[7][8] Oligonucleotides with alternating Rp-methylphosphonate and phosphodiester linkages can form duplexes with RNA that are more stable than the corresponding racemic MPO:RNA duplexes.[1]

RNase H Activation

A crucial consideration for antisense applications is the ability of a DNA:RNA hybrid to recruit and activate RNase H, an enzyme that degrades the RNA strand of the duplex. Standard methyl phosphonate linkages do not support RNase H activity.[3][6] This means that MPOs function primarily through a steric-blocking mechanism, physically preventing the translation or processing of the target mRNA, rather than inducing its degradation.[1] This is a key differentiator from other modifications like phosphorothioates.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of methyl phosphonate oligonucleotides.

Table 1: Thermal Stability (Tₘ) of Oligonucleotide Duplexes

| Oligonucleotide Duplex Type | Sequence Context | Tₘ (°C) per modification (ΔTₘ) | Reference |

| Unmodified DNA:RNA | N/A | Baseline | [15] |

| Racemic MPO:RNA | Mixed Sequences | ~ -1.0 to -1.5 °C | [6] |

| Rp-MPO:RNA | Alternating Rp/DE | Higher than racemic MPO | [1][2] |

| Sp-MPO:RNA | Single Sp substitution | Lower than Rp-MPO | [7] |

| Fully Modified MPO:DNA | d(TAATTAATTAATTA) | Significantly lower than unmodified | [15] |

Note: Tₘ values are highly dependent on sequence, length, and buffer conditions. The values presented are generalizations to illustrate trends.

Table 2: Nuclease Resistance Profile

| Oligonucleotide Type | Nuclease | Observation | Reference |

| Unmodified DNA | 3'-Exonucleases | Rapid degradation | [13] |

| 3'-end Methyl Phosphonate Cap | 3'-Exonucleases | High resistance to degradation | [6][13] |

| Fully Modified MPO | Spleen Phosphodiesterase | Total resistance | [14] |

| Alternating Rp MP/DE | In vitro nucleases | 25 to 300-fold more resistant than unmodified DE | [1] |

| 2'-O-Methyl with MP/DE | In vivo (rat model) | Almost completely resistant to degradation | [1] |

Experimental Protocols

Automated Solid-Phase Synthesis of Methyl Phosphonate Oligonucleotides

The synthesis of MPOs is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers. The process is similar to standard phosphoramidite (B1245037) chemistry but with critical modifications.

Methodology:

-

Support: A suitable solid support (e.g., CPG) with the first nucleoside pre-attached is loaded into a synthesis column.

-

DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed using a solution of trichloroacetic or dichloroacetic acid in dichloromethane.

-

Coupling: The deprotected 5'-hydroxyl group is coupled with the next nucleoside methylphosphonamidite monomer, activated by a weak acid like tetrazole. Coupling times are often extended (e.g., 2-3 minutes) to ensure high efficiency.[1]

-

Oxidation: This is a key step. The unstable methylphosphonite triester intermediate is oxidized to the stable pentavalent methylphosphonate (B1257008). A specially formulated, milder iodine oxidizer with reduced water content is often required to prevent hydrolysis of the sensitive intermediate.[1][16]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

-

Cycle Repetition: The cycle of detritylation, coupling, oxidation, and capping is repeated until the desired sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed. A one-pot procedure using a mixture of ammonium (B1175870) hydroxide, ethanol, and ethylenediamine (B42938) at room temperature for several hours is often preferred to minimize backbone cleavage.[17]

-

Purification: The final product is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Caption: Automated solid-phase synthesis cycle for MPOs.

Nuclease Stability Assay

Objective: To determine the resistance of an MPO to enzymatic degradation compared to an unmodified oligonucleotide.

Methodology:

-

Oligonucleotide Preparation: Prepare solutions of the MPO and a control phosphodiester oligonucleotide of the same sequence at a known concentration in an appropriate buffer (e.g., Tris-HCl with MgCl₂).

-

Enzyme Reaction: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate biological conditions) at 37°C.

-

Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: The enzymatic reaction in each aliquot is stopped immediately by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.

-

Analysis: The samples are analyzed by ion-exchange or reverse-phase HPLC or by denaturing PAGE.

-

Quantification: The amount of full-length, intact oligonucleotide remaining at each time point is quantified by integrating the peak area (HPLC) or band intensity (PAGE). The results are often plotted as the percentage of intact oligonucleotide versus time to determine the degradation rate or half-life.[1]

Thermal Denaturation (Tₘ) Analysis

Objective: To measure the melting temperature (Tₘ) of a duplex formed by an MPO and its complementary strand.

Methodology:

-

Sample Preparation: Anneal equimolar amounts of the MPO and its complementary DNA or RNA strand in a buffered solution containing a controlled salt concentration (e.g., 100 mM NaCl, 20 mM potassium phosphate, pH 7.2).[18]

-

Spectrophotometer Setup: Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Melting Curve Generation: Monitor the absorbance of the sample at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute).

-

Data Analysis: Plot the absorbance versus temperature. The resulting curve will be sigmoidal. The Tₘ is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[19]

Conclusion

Methyl phosphonate linkages offer a compelling modification for oligonucleotides, providing profound nuclease resistance and a neutral backbone that can enhance cellular permeability. These features have established MPOs as valuable tools in antisense technology and research. However, their application requires careful consideration of several trade-offs, including reduced aqueous solubility, general depression of duplex thermal stability, and an inability to mediate RNase H-dependent target degradation. Furthermore, the chirality introduced by the modification adds a layer of complexity, with the Rp stereoisomer being generally preferred for hybridization-based applications. As synthesis methods for chirally pure oligonucleotides become more accessible, the potential for fine-tuning the properties of MPOs for specific therapeutic and diagnostic purposes continues to grow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MethylPhosphonate Oligonucleotide Modification [biosyn.com]

- 4. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. methyl-phosphonate oligo synthesis [biosyn.com]

- 6. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of neutralization pattern and stereochemistry on DNA bending by methylphosphonate substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Stereochemical effects of methylphosphonate in B- and Z-DNA helices: variation in hydrophobicity and effective widths of grooves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synoligo.com [synoligo.com]

- 15. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Introduction to methyl phosphonamidite chemistry

An In-depth Technical Guide to Methyl Phosphonamidite Chemistry for Therapeutic Oligonucleotide Development

Introduction

Methylphosphonate (B1257008) oligonucleotides, first introduced by Miller and Tso, represent a significant class of nucleic acid analogs with therapeutic potential.[1] These molecules feature a non-ionic methyl group replacing one of the non-bridging oxygen atoms in the phosphate (B84403) backbone.[1] This modification confers two highly desirable properties for drug development: enhanced resistance to nuclease degradation and increased cellular uptake due to the neutral charge of the backbone.[1][2][3] Unlike their naturally charged phosphodiester counterparts, which are often repelled by the cell membrane, methylphosphonate oligonucleotides can more readily enter cells.[1] Their synthesis is achieved using methyl phosphonamidite monomers in standard automated DNA synthesizers, making them accessible for research and development.[2][4] This guide provides a comprehensive overview of the chemistry, synthesis, purification, and application of methylphosphonate oligonucleotides.

Core Principles: The Solid-Phase Synthesis Cycle

The synthesis of methylphosphonate oligonucleotides is performed on a solid support using an automated synthesizer, following a cyclical four-step process analogous to standard phosphodiester oligonucleotide synthesis. The key component is the methyl phosphonamidite monomer, which allows for the formation of the characteristic methylphosphonate linkage.

Caption: The four-step automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.

Mechanism of Methyl Phosphonamidite Coupling

The central reaction in the synthesis cycle is the coupling step, where a new monomer is added to the growing oligonucleotide chain. This process is facilitated by an activator, typically a weak acid like tetrazole. The activator protonates the nitrogen atom of the phosphonamidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphorus center, forming a new, unstable phosphite (B83602) triester linkage.

References

Applications of Nuclease-Resistant Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligonucleotide-based therapeutics represent a paradigm shift in modern medicine, offering the potential to selectively modulate gene expression and combat a wide array of diseases. However, the clinical translation of these powerful molecules has been historically hampered by their susceptibility to degradation by endogenous nucleases. This technical guide provides an in-depth exploration of nuclease-resistant oligonucleotides, detailing the chemical modifications that enhance their stability, their diverse applications in antisense technology, RNA interference, and aptamer-based therapies, and the experimental protocols crucial for their evaluation. By presenting quantitative data, detailed methodologies, and visual representations of key pathways and workflows, this guide serves as a comprehensive resource for researchers and drug development professionals navigating the complexities of oligonucleotide therapeutics.

Introduction to Nuclease-Resistant Oligonucleotides

Oligonucleotides, short single- or double-stranded nucleic acid polymers, can be designed to bind to specific RNA or DNA sequences, thereby modulating gene expression. This sequence-specific targeting offers a powerful approach for treating genetic disorders, viral infections, and various cancers. The therapeutic potential of unmodified oligonucleotides is severely limited by their rapid degradation by nucleases, enzymes that are ubiquitous in biological systems.[1] To overcome this challenge, a variety of chemical modifications have been developed to create nuclease-resistant oligonucleotides, significantly improving their pharmacokinetic and pharmacodynamic profiles.[2]

These modifications typically involve alterations to the phosphate (B84403) backbone, the sugar moiety, or the nucleobases themselves. The primary goals of these modifications are to:

-

Increase Nuclease Resistance: Enhance stability in biological fluids like serum and within cells.[3]

-

Improve Binding Affinity: Strengthen the hybridization of the oligonucleotide to its target sequence.

-

Enhance Cellular Uptake: Facilitate entry into target cells.

-

Reduce Off-Target Effects and Toxicity: Minimize unintended interactions and adverse biological responses.[4]

Core Chemistries of Nuclease-Resistant Oligonucleotides

A variety of chemical modifications have been developed to enhance the stability and therapeutic potential of oligonucleotides. The most prominent and widely utilized of these are detailed below.

Phosphorothioate (B77711) (PS) Linkages

The phosphorothioate modification is one of the most common and well-studied alterations, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom.[1] This simple substitution confers significant resistance to nuclease degradation.[5] However, it's important to note that this modification introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers, which can influence the oligonucleotide's properties.[6]

2'-O-Methyl (2'-OMe) Modifications

In 2'-O-Methyl modifications, a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification not only increases nuclease resistance but also enhances the binding affinity of the oligonucleotide to its RNA target.[7] Oligonucleotides with 2'-OMe modifications often exhibit reduced non-specific protein binding compared to their phosphorothioate counterparts.[8]

Locked Nucleic Acid (LNA)

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This conformational constraint results in a significant increase in thermal stability and binding affinity for complementary RNA and DNA sequences.[9] LNA-modified oligonucleotides also demonstrate exceptional nuclease resistance.[9]

Peptide Nucleic Acid (PNA)

Peptide Nucleic Acids represent a radical departure from the natural nucleic acid structure. In PNAs, the entire sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine backbone. This neutral backbone eliminates the electrostatic repulsion between the oligonucleotide and its target, leading to very high binding affinity. PNAs are also highly resistant to both nucleases and proteases.

Applications in Therapeutics and Research

Nuclease-resistant oligonucleotides are the cornerstone of several therapeutic and research applications, each with a distinct mechanism of action.

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are single-stranded DNA or RNA molecules designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, ASOs can modulate its function through several mechanisms:

-

RNase H-mediated degradation: ASOs with a DNA-like gap can recruit the enzyme RNase H, which specifically cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA.[10]

-

Steric hindrance: ASOs can physically block the binding of ribosomes or other cellular machinery to the mRNA, thereby inhibiting translation.

-

Splicing modulation: By binding to specific sites on pre-mRNA, ASOs can alter the splicing pattern, leading to the inclusion or exclusion of certain exons.

Small Interfering RNA (siRNA)

Small interfering RNAs are double-stranded RNA molecules that utilize the endogenous RNA interference (RNAi) pathway to silence gene expression. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the complementary target mRNA. Chemical modifications are crucial for enhancing the stability and delivery of therapeutic siRNAs.

Aptamers

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, allowing them to bind to a wide range of targets, including proteins, small molecules, and even whole cells, with high affinity and specificity. Nuclease-resistant modifications are essential for the in vivo applications of aptamers as therapeutic or diagnostic agents.[11]

Quantitative Data Presentation

The following tables summarize the comparative stability of various nuclease-resistant oligonucleotide modifications in biological media.

Table 1: Half-life of Modified Oligonucleotides in Human Serum

| Oligonucleotide Modification | Half-life in Human Serum (hours) | Reference |

| Unmodified DNA | < 1 | [9] |

| Phosphorothioate (PS) | > 10 | [9] |

| 2'-O-Methyl (2'-OMe) end-capped | ~ 5 | [12] |

| Locked Nucleic Acid (LNA) end-capped | > 24 | [12] |

Table 2: Nuclease Resistance of Modified Oligonucleotides against 3'-Exonuclease

| Oligonucleotide Modification | Relative Resistance to 3'-Exonuclease | Reference |

| Unmodified Phosphodiester (PO) | 1x | [5] |

| Single 3'-Phosphorothioate (PS) | Significantly Increased | [5] |

| 3' S-terminal PS internucleotide linkage | >300x compared to 3'-terminal R-configuration | [6] |

| 3'-Inverted dT | High | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Serum Stability Assay

This protocol outlines a method to assess the stability of oligonucleotides in serum.

-

Preparation of Oligonucleotides: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Serum Incubation:

-

Thaw human or mouse serum on ice.

-

In a microcentrifuge tube, add 90 µL of serum.

-

Add 10 µL of the 100 µM oligonucleotide stock solution to the serum to a final concentration of 10 µM.

-

Incubate the mixture at 37°C.

-

-

Time-Point Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

-

Enzyme Inactivation: Immediately add the aliquot to 10 µL of a loading buffer containing a proteinase K solution and a denaturing agent (e.g., formamide) and heat at 95°C for 5 minutes to stop nuclease activity.

-

Analysis by Gel Electrophoresis:

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.

-

-

Data Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. Calculate the percentage of intact oligonucleotide remaining relative to the zero time point and determine the half-life.

Cellular Uptake Assay using Fluorescently Labeled Oligonucleotides

This protocol describes a method to quantify the cellular uptake of oligonucleotides using flow cytometry.

-

Cell Culture: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Oligonucleotide Preparation: Prepare a working solution of the fluorescently labeled oligonucleotide (e.g., with Cy3 or FITC) in serum-free cell culture medium at the desired concentration.

-

Cell Treatment:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add the oligonucleotide solution to the cells and incubate at 37°C for a specified period (e.g., 4 hours).

-

-

Cell Harvesting:

-

Wash the cells three times with cold PBS to remove any unbound oligonucleotides.

-

Trypsinize the cells and collect them in a microcentrifuge tube.

-

Centrifuge the cells and resuspend the pellet in cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.

-

Gate on the live cell population based on forward and side scatter.

-

Measure the mean fluorescence intensity of the cells.

-

-

Data Analysis: Compare the mean fluorescence intensity of the treated cells to that of untreated control cells to quantify the cellular uptake.

In Vivo Biodistribution Study of Radiolabeled Oligonucleotides

This protocol details a method to assess the tissue distribution of oligonucleotides in a mouse model.

-

Radiolabeling of Oligonucleotides: Radiolabel the oligonucleotide with a suitable isotope (e.g., ³⁵S for phosphorothioates, ³H, or ¹²⁵I) using established methods.[13][14]

-

Animal Dosing:

-

Tissue Collection: At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize the mice and dissect the desired organs and tissues (e.g., liver, kidney, spleen, heart, lung, brain).[13]

-

Sample Processing:

-

Weigh each tissue sample.

-

Homogenize the tissues in a suitable lysis buffer.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in an aliquot of each tissue homogenate using a liquid scintillation counter or a gamma counter, depending on the isotope used.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-